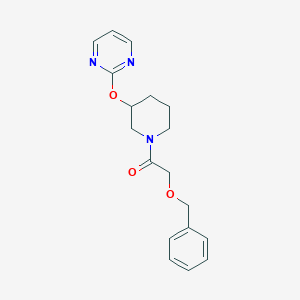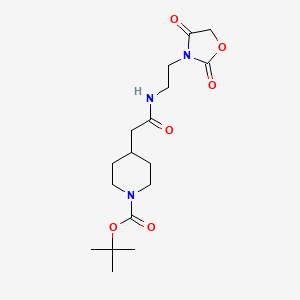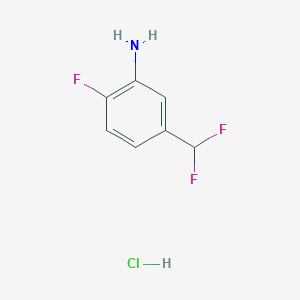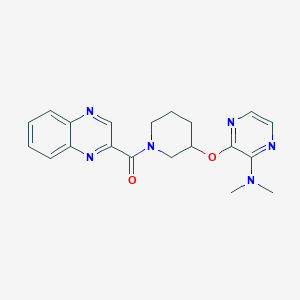
2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Compounds containing the pyrimidine and piperidine rings have been synthesized using microwave-assisted methods, showing significant antibacterial activity. For instance, Ram C. Merugu et al. (2010) reported the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating notable antibacterial properties. These compounds were synthesized through condensation and cyclization reactions, illustrating the versatility of pyrimidine and piperidine scaffolds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Novel Synthetic Approaches
Research on pyrimidine derivatives includes the development of novel synthetic routes for potential therapeutic agents. For example, the synthesis of paliperidone, an antipsychotic drug, involves the use of a compound similar in structure to the one , showcasing the importance of these chemical structures in pharmaceutical synthesis (Ji Ya-fei, 2010).
Wound-Healing Potential
Some derivatives of piperidine and pyrimidine have been evaluated for their wound-healing potential. K. Vinaya et al. (2009) synthesized a series of ethanone derivatives, which were then tested in vivo for wound-healing activity. The study found significant wound healing in certain treated groups, highlighting the therapeutic potential of these compounds in tissue regeneration and repair (Vinaya et al., 2009).
Propiedades
IUPAC Name |
2-phenylmethoxy-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(14-23-13-15-6-2-1-3-7-15)21-11-4-8-16(12-21)24-18-19-9-5-10-20-18/h1-3,5-7,9-10,16H,4,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYBQVUNGURGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2683195.png)




![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2683203.png)
![(E)-2-amino-1-((2-methylbenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2683204.png)

![1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(9H-xanthen-9-yl)methanone](/img/structure/B2683209.png)
![{3-[(Cyclopropylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B2683210.png)
![3-[(2,2-Dimethylpropyl)amino]propanenitrile](/img/structure/B2683211.png)
![2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B2683212.png)
